molecular formula C11H12BrN3O B2360179 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine CAS No. 1774896-96-6

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2360179
CAS No.: 1774896-96-6
M. Wt: 282.141
InChI Key: RZQUGOQIDWGVOH-UHFFFAOYSA-N
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Description

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable brominated pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and tetrahydro-2H-pyran-4-yl group contribute to its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

6-bromo-3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQUGOQIDWGVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3N=CC(=CN3N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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